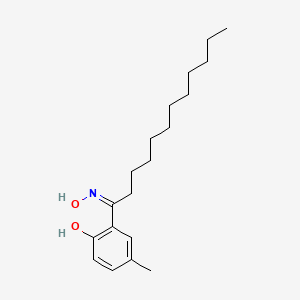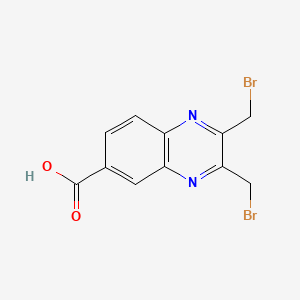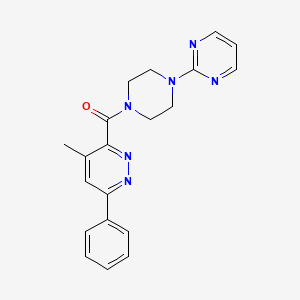
ATP disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-triphosphate disodium salt, commonly referred to as ATP disodium, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of the nitrogenous base adenine, the sugar ribose, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. It is often referred to as the “molecular unit of currency” for intracellular energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
ATP disodium can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate (ADP) using polyphosphate kinases in the presence of inorganic polyphosphate. This method is efficient and can be optimized for high yields .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Yeast cells are commonly used to produce ATP on a large scale. The process includes the cultivation of yeast in a nutrient-rich medium, followed by extraction and purification of ATP. The final product is typically crystallized to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
ATP disodium undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of this compound to adenosine diphosphate (ADP) and inorganic phosphate is a common reaction that releases energy.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and is catalyzed by enzymes such as ATPases.
Phosphorylation: This reaction often requires specific enzymes like kinases and occurs under physiological conditions.
Major Products
Hydrolysis: The major products are adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: The products vary depending on the substrate but generally include phosphorylated molecules and ADP.
Scientific Research Applications
ATP disodium has numerous applications in scientific research:
Biochemistry: It is used to study energy transfer and metabolic processes.
Molecular Biology: this compound is essential for DNA and RNA synthesis.
Medicine: It is used in bioluminescence assays to measure cell viability and energy levels.
Industry: This compound is used in various biochemical assays and as a reagent in enzymatic reactions
Mechanism of Action
ATP disodium stores and transports chemical energy within cells. It releases energy through the hydrolysis of its phosphate bonds, which is then used to drive various cellular processes. The primary molecular targets include enzymes like ATPases and kinases, which facilitate the transfer of phosphate groups to other molecules .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): Similar to ATP disodium but with two phosphate groups.
Adenosine monophosphate (AMP): Contains only one phosphate group.
Guanosine triphosphate (GTP): Similar structure but with guanine as the nitrogenous base.
Uniqueness
This compound is unique due to its role as the primary energy carrier in cells. Unlike ADP and AMP, this compound has three phosphate groups, allowing it to store and release more energy. Compared to GTP, this compound is more widely used in cellular processes .
Properties
Molecular Formula |
C10H16N5Na2O14P3 |
|---|---|
Molecular Weight |
569.16 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10?;;;/m1.../s1 |
InChI Key |
NTBQNWBHIXNPRU-HOMCGWHHSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)
![(6R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779437.png)

![[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B10779450.png)
![(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B10779455.png)
![(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779467.png)
![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B10779480.png)
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10779481.png)
![(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B10779485.png)
![1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B10779486.png)
![6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779505.png)
![(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)a 3a,3b,6,6,9aapentamethyla1a[(2R)a2,6,6a trimethyloxana2ayl]ahexadecahydroa1Ha cyclopenta[a]phenanthrenea5,7,11atriol](/img/structure/B10779515.png)


